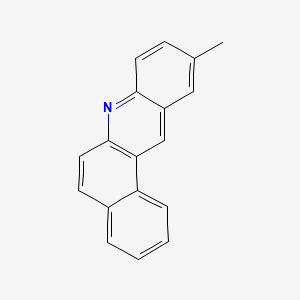

Benz(a)acridine, 10-methyl-

Description

BenchChem offers high-quality Benz(a)acridine, 10-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)acridine, 10-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3781-67-7 |

|---|---|

Molecular Formula |

C18H13N |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

10-methylbenzo[a]acridine |

InChI |

InChI=1S/C18H13N/c1-12-6-8-17-14(10-12)11-16-15-5-3-2-4-13(15)7-9-18(16)19-17/h2-11H,1H3 |

InChI Key |

JNMYQFUNYDSRDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)N=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 10-Methyl-benz(a)acridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 10-methyl-benz(a)acridine, a heterocyclic aromatic compound of interest in medicinal chemistry and toxicology. The document details established synthetic methodologies, presents quantitative data in a structured format, and includes a diagram of a key biological pathway associated with its mechanism of action.

Core Synthesis Pathways

The synthesis of the 10-methyl-benz(a)acridine core can be achieved through established methods for acridine synthesis, primarily the Bernthsen and Friedländer reactions. These methods offer versatile approaches to constructing the tetracyclic benz(a)acridine framework.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[1][2] For the synthesis of 10-methyl-benz(a)acridine, the logical starting materials would be N-phenyl-1-naphthylamine and acetic acid.

Reaction Scheme:

-

Starting Materials: N-phenyl-1-naphthylamine and Acetic Acid

-

Catalyst: Zinc Chloride (ZnCl₂)

-

Conditions: High temperature (typically 200-270 °C)[1]

A significant improvement to the traditional Bernthsen synthesis involves the use of microwave irradiation. This modification can dramatically reduce reaction times from hours to minutes and often results in improved yields.[3]

Experimental Protocol (Adapted from Microwave-Assisted Bernthsen Synthesis of 9-methylacridine)

| Parameter | Value |

| Reactants | N-phenyl-1-naphthylamine, Acetic Acid |

| Catalyst | Zinc Chloride (ZnCl₂) |

| Molar Ratio (Amine:Acid:Catalyst) | 1 : 10 : 4 |

| Temperature | 200-210 °C |

| Irradiation Power | 200 W |

| Reaction Time | 5 - 10 minutes |

| Work-up | Addition of aqueous ammonia, filtration, washing with water, extraction with ethyl acetate. |

| Purification | Silica gel column chromatography |

Quantitative Data Summary (Bernthsen Synthesis of Acridines)

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Diphenylamine, Acetic Acid | ZnCl₂ | 200°C, 8h (Conventional) | 9-methylacridine | 82% | [3] |

| Diphenylamine, Acetic Acid | ZnCl₂ | 200-210°C, 5 min (Microwave) | 9-methylacridine | 79% | [3] |

| 3-Phenylaminodiphenylamine, Acetic Acid | ZnCl₂ | Not specified | 9-methyl-3-phenylaminoacridine | 76% | [4] |

Friedländer Annulation

The Friedländer synthesis provides an alternative route to quinoline and acridine derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] The synthesis of 10-methyl-benz(a)acridine via this method would likely involve the reaction of 2-amino-1-naphthaldehyde with a suitable ketone that can provide the "C-methyl" group at the desired position.

Reaction Scheme:

-

Starting Materials: 2-Amino-1-naphthaldehyde and a ketone with an α-methylene group (e.g., acetone or a derivative).

-

Catalyst: Can be acid- or base-catalyzed, or proceed thermally at high temperatures.[7]

Biological Activity and Signaling Pathway

Benz(a)acridines are known for their biological activity, which is often linked to their ability to intercalate into DNA and act as topoisomerase poisons.[1][8] Furthermore, these compounds can undergo metabolic activation in vivo to form carcinogenic metabolites.

Metabolic Activation Pathway of Benz(a)acridine

The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs), including benz(a)acridines, is attributed to their metabolic activation to highly reactive diol epoxides.[5][9] This multi-step enzymatic process is a critical pathway in understanding the toxicology of these compounds.

The metabolic activation of benz(a)acridine is initiated by cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP1A1 and CYP1B1, which are highly active in the metabolism of PAHs. These enzymes catalyze the epoxidation of the benz(a)acridine molecule. Subsequently, epoxide hydrolase converts the epoxide to a trans-dihydrodiol. A second epoxidation by CYP enzymes at the bay region of the dihydrodiol forms the ultimate carcinogenic metabolite, a diol epoxide. This highly reactive electrophile can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1][9]

Conclusion

The synthesis of 10-methyl-benz(a)acridine can be approached through well-established methodologies such as the Bernthsen and Friedländer reactions, with modern adaptations like microwave assistance offering significant improvements in efficiency. The biological activity of this class of compounds is intrinsically linked to their metabolic fate, particularly their activation to carcinogenic diol epoxides. A thorough understanding of these synthetic and biological pathways is crucial for researchers in the fields of medicinal chemistry, toxicology, and drug development. Further experimental work is required to establish a definitive, high-yield synthesis for 10-methyl-benz(a)acridine and to fully elucidate its specific biological interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. m.youtube.com [m.youtube.com]

- 4. purdue.edu [purdue.edu]

- 5. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. Comparative metabolism of the aza polynuclear aromatic hydrocarbon dibenz[a,h]acridine by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 10-Methyl-benz(a)acridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-benz(a)acridine is a heterocyclic aromatic compound belonging to the benz(a)acridine class of molecules. Benz(a)acridines are polycyclic aromatic hydrocarbons containing a nitrogen atom within the fused ring system. This class of compounds has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its derivatives, ranging from anticancer to antimicrobial properties. The addition of a methyl group at the 10-position of the benz(a)acridine scaffold can significantly influence its chemical and biological characteristics. This technical guide provides a comprehensive overview of the chemical properties, structure, and available data on 10-methyl-benz(a)acridine.

Chemical Structure and Properties

The core structure of 10-methyl-benz(a)acridine consists of four fused aromatic rings with a nitrogen atom at position 12 and a methyl group attached to the nitrogen at position 10.

Chemical Formula: C₁₈H₁₃N

Molecular Weight: 243.31 g/mol

CAS Number: 3781-67-7

Synonyms: 10-methylbenzo[a]acridine

Physical and Chemical Properties

A summary of the known physical and chemical properties of 10-methyl-benz(a)acridine is presented in the table below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible literature.

| Property | Value | Reference |

| Boiling Point | 458 °C at 760 mmHg | N/A |

| Flash Point | 205.5 °C | N/A |

| Density | 1.208 g/cm³ | N/A |

Spectroscopic Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of 10-methyl-benz(a)acridine is not explicitly documented in readily available literature, general synthetic routes for benz(a)acridine derivatives can be adapted. A common approach involves the condensation of an appropriate aniline or naphthylamine derivative with a suitable carbonyl compound, followed by cyclization and aromatization. For the synthesis of the 10-methyl derivative, a methylation step would be required, likely involving the treatment of the parent benz(a)acridine with a methylating agent.

A plausible synthetic approach could be a multi-step process, potentially starting from commercially available precursors and involving reactions such as the Friedländer annulation or a related cyclization strategy.

Biological Activity and Potential Applications

Derivatives of benz(a)acridine are known to exhibit a wide range of biological activities, with many compounds investigated for their potential as therapeutic agents. The planar structure of the benz(a)acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that is often associated with the anticancer activity of this class of compounds. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

While specific studies on the biological activity of 10-methyl-benz(a)acridine are scarce, it is hypothesized that it may share the DNA-intercalating properties of other benz(a)acridine derivatives. The presence of the methyl group at the 10-position could modulate this activity by altering the electronic properties and steric hindrance of the molecule, potentially influencing its binding affinity and selectivity for specific DNA sequences.

Potential Signaling Pathway Involvement

The primary proposed mechanism of action for many acridine derivatives is through direct interaction with DNA. However, downstream effects on various cellular signaling pathways are expected. DNA damage caused by intercalation can trigger signaling cascades involved in DNA repair, cell cycle control, and apoptosis.

The following diagram illustrates a generalized logical workflow for investigating the biological activity of a compound like 10-methyl-benz(a)acridine, from initial screening to mechanism of action studies.

Technical Guide: Benz(a)acridine, 10-methyl- (CAS No. 3781-67-7) - Identification and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and core data for the polycyclic aromatic hydrocarbon (PAH), 10-methyl-benz(a)acridine. This document summarizes its key identifiers, physicochemical properties, and detailed methodologies for its analytical determination. Furthermore, it outlines the metabolic pathway leading to potential genotoxicity through the formation of DNA adducts.

Core Identification

Chemical Name: Benz(a)acridine, 10-methyl- CAS Number: 3781-67-7 Molecular Formula: C₁₈H₁₃N Molecular Weight: 243.30 g/mol

Synonyms:

-

10-Methylbenz(a)acridine

-

10-Methyl-benzo[a]acridine

Physicochemical Data

A summary of the known physical and chemical properties of 10-methyl-benz(a)acridine is presented in Table 1. It is important to note that some of this data is predicted and should be confirmed through empirical testing where necessary.

Table 1: Physicochemical Properties of 10-methyl-benz(a)acridine

| Property | Value | Source |

| Boiling Point | 458 °C at 760 mmHg | Predicted |

| Flash Point | 205.5 °C | Predicted |

| Density | 1.208 g/cm³ | Predicted |

| Vapor Pressure | 3.88E-08 mmHg at 25°C | Predicted |

| Refractive Index | 1.758 | Predicted |

Experimental Protocols for Identification

The identification and quantification of 10-methyl-benz(a)acridine in various matrices can be achieved through a combination of chromatographic and spectroscopic techniques. The following protocols are based on established methods for the analysis of methyl-substituted benzacridines and related PAHs. Optimization may be required for specific sample types and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the separation of 10-methyl-benz(a)acridine from complex mixtures.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or diode array detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program (Example):

-

Start with a composition of 50% B.

-

Linearly increase to 100% B over 20 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5-10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

-

Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of approximately 1-1.5 mL/min.

-

Injection: Splitless injection is recommended for trace analysis.

-

Temperature Program (Example):

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 250°C at a rate of 15°C/min.

-

Ramp to 320°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Identification: The retention time and the fragmentation pattern in the mass spectrum are used for identification. The molecular ion (M⁺) at m/z 243 should be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Aromatic protons are expected to appear in the range of δ 7.5-9.0 ppm.

-

The methyl protons at the 10-position are expected to be a singlet in the upfield region of the aromatic signals, likely around δ 2.5-3.0 ppm.

-

-

¹³C NMR:

-

Aromatic carbons are expected in the range of δ 120-150 ppm.

-

The methyl carbon is expected to appear in the upfield region, typically around δ 15-25 ppm.

-

-

Data Interpretation: Two-dimensional NMR techniques such as COSY and HSQC can be used to assign the proton and carbon signals unambiguously.

Metabolic Pathway and Biological Activity

Benz(a)acridines, like other polycyclic aromatic hydrocarbons, are known to undergo metabolic activation in biological systems, which can lead to the formation of reactive intermediates capable of binding to DNA and potentially initiating carcinogenesis.

The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. This process leads to the formation of epoxides, which are subsequently hydrolyzed by epoxide hydrolase to form dihydrodiols. Further epoxidation of the dihydrodiols can produce highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites. These diol epoxides can form covalent adducts with DNA, primarily with guanine and adenine bases.

Caption: Metabolic activation pathway of 10-methyl-benz(a)acridine.

Logical Workflow for Identification

The systematic identification of 10-methyl-benz(a)acridine in an unknown sample can follow a logical workflow that combines separation and spectroscopic confirmation.

Caption: Logical workflow for the identification of 10-methyl-benz(a)acridine.

"Benz(a)acridine, 10-methyl-" discovery and historical context

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-benz(a)acridine is a polycyclic aza-aromatic hydrocarbon, a class of compounds that has garnered significant interest in the scientific community due to its diverse biological activities. These activities range from potential therapeutic applications to concerns regarding their mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological activities of 10-methyl-benz(a)acridine, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Historical Context and Discovery

Physicochemical Properties

A summary of the known physicochemical properties of 10-methyl-benz(a)acridine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₃N | |

| Molecular Weight | 243.31 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents (predicted) |

Synthesis and Characterization

The synthesis of 10-methyl-benz(a)acridine can be approached through established methods for constructing the acridine core, followed by or incorporating the methylation step. The Bernthsen acridine synthesis and the Ullmann condensation are two classical and versatile methods that can be adapted for this purpose.

Experimental Protocol: Modified Bernthsen Acridine Synthesis

This protocol describes a general approach for the synthesis of a 9-substituted acridine, which can be adapted for 10-methyl-benz(a)acridine.

Materials:

-

Appropriately substituted diphenylamine derivative

-

Acetic acid (or other suitable carboxylic acid)

-

Zinc chloride (anhydrous)

-

High-boiling point solvent (e.g., nitrobenzene or Dowtherm A)

Procedure:

-

A mixture of the diphenylamine derivative and acetic acid is heated in the presence of anhydrous zinc chloride.

-

The reaction is typically carried out at a high temperature (200-250 °C) for several hours.

-

The reaction mixture is then cooled and treated with a dilute acid to precipitate the crude product.

-

Purification of the 10-methyl-benz(a)acridine can be achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Characterization:

The structure of the synthesized 10-methyl-benz(a)acridine would be confirmed using modern spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm, and a singlet for the methyl group protons around 2.5-3.0 ppm. |

| ¹³C NMR | Resonances for aromatic carbons and a signal for the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 10-methyl-benz(a)acridine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H and C=C stretching vibrations. |

Biological Activities and Mechanism of Action

10-Methyl-benz(a)acridine, like many other polycyclic aromatic compounds, exhibits significant biological activity, primarily related to its ability to interact with DNA and cellular enzymes.

Mutagenicity

Studies have shown that 10-methyl-benz(c)acridine, a closely related isomer, exhibits mutagenic activity in the Ames test.[1] This test utilizes strains of Salmonella typhimurium to detect chemical mutagens.

Ames Test Protocol (General):

-

Various concentrations of the test compound (10-methyl-benz(a)acridine) are mixed with a culture of a specific Salmonella typhimurium tester strain (e.g., TA98, TA100) and a liver extract (S9 fraction) for metabolic activation.

-

This mixture is then plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

| Tester Strain | Metabolic Activation (S9) | Result for 10-methyl-benz(c)acridine |

| TA98 | Yes | Mutagenic |

| TA100 | Yes | Mutagenic |

Data for 10-methyl-benz(a)acridine is not specifically available but similar results are anticipated based on its structure.

Carcinogenicity

The carcinogenicity of benz(a)acridine and its derivatives is a significant area of research. The metabolic activation of these compounds is a critical step in their carcinogenic mechanism.

Metabolic Activation Pathway

The primary route of metabolic activation for benz(a)acridine involves enzymatic oxidation by cytochrome P450 enzymes.[2] This process leads to the formation of reactive epoxide intermediates, particularly at the "bay region" of the molecule. These epoxides can then be hydrolyzed to dihydrodiols, which can be further epoxidized to form highly reactive diol epoxides. These diol epoxides are considered the ultimate carcinogens as they can covalently bind to DNA, forming adducts that can lead to mutations and initiate the process of carcinogenesis.

Caption: Metabolic activation pathway of benz(a)acridine leading to carcinogenesis.

Interaction with DNA and Topoisomerase Inhibition

The planar structure of 10-methyl-benz(a)acridine allows it to intercalate between the base pairs of DNA. This physical insertion into the DNA helix can disrupt normal cellular processes such as DNA replication and transcription, leading to cytotoxic effects.

Furthermore, acridine derivatives are known to be potent inhibitors of topoisomerases. These enzymes are crucial for managing the topological state of DNA during various cellular processes. By inhibiting topoisomerases, 10-methyl-benz(a)acridine can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells. While specific IC₅₀ values for 10-methyl-benz(a)acridine are not available, related benz(a)acridine derivatives have shown topoisomerase I poisoning activity.[3]

Caption: Proposed mechanism of action for the cytotoxic effects of 10-methyl-benz(a)acridine.

Future Directions

The study of 10-methyl-benz(a)acridine and its analogs remains an active area of research. Future investigations should focus on:

-

Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for 10-methyl-benz(a)acridine, along with comprehensive spectroscopic data.

-

Quantitative Biological Evaluation: Determination of specific IC₅₀ values for topoisomerase inhibition and DNA binding constants to allow for quantitative structure-activity relationship (QSAR) studies.

-

In Vivo Studies: Comprehensive in vivo studies to accurately assess the carcinogenic potential and toxicological profile of 10-methyl-benz(a)acridine.

-

Therapeutic Potential: Exploration of structural modifications to enhance the cytotoxic activity against cancer cells while minimizing mutagenic and carcinogenic effects, potentially leading to the development of novel anticancer agents.

Conclusion

10-Methyl-benz(a)acridine is a compound of significant interest due to its potential dual role as a therapeutic agent and a carcinogen. Understanding its synthesis, physicochemical properties, and biological activities is crucial for both drug development and risk assessment. This technical guide has provided a summary of the current knowledge, highlighting the need for further research to fully elucidate the properties and potential applications of this intriguing molecule.

References

10-Methylbenz(a)acridine: An In-Depth Technical Guide to its Environmental Presence

A comprehensive overview for researchers, scientists, and drug development professionals on the inferred environmental sources, occurrence, and analytical considerations for 10-methylbenz(a)acridine, a heterocyclic aromatic compound of potential environmental interest.

Executive Summary

10-Methylbenz(a)acridine is a methylated derivative of benz(a)acridine, belonging to the broader class of azaarenes—polycyclic aromatic hydrocarbons containing at least one nitrogen atom in the aromatic ring. While toxicological and carcinogenic studies on related benzacridine isomers exist, a significant knowledge gap persists regarding the specific environmental sources, quantifiable occurrence, and established analytical protocols for 10-methylbenz(a)acridine. This technical guide synthesizes the available information on related azaarenes to infer the likely environmental profile of 10-methylbenz(a)acridine, providing a foundational understanding for the scientific community. Due to a lack of direct studies, this document emphasizes general principles and methodologies applicable to this class of compounds, highlighting critical areas for future research.

Introduction to 10-Methylbenz(a)acridine

10-Methylbenz(a)acridine (C₁₈H₁₃N) is a polycyclic aromatic compound. While its direct environmental impact has not been extensively studied, its structural similarity to other well-documented environmental contaminants, such as polycyclic aromatic hydrocarbons (PAHs) and other azaarenes, suggests potential environmental relevance. Azaarenes are recognized as byproducts of incomplete combustion and have been identified in various environmental compartments. Therefore, understanding the potential sources and environmental fate of 10-methylbenz(a)acridine is crucial for a comprehensive assessment of environmental quality and potential human exposure.

Inferred Environmental Sources

Direct environmental sources of 10-methylbenz(a)acridine have not been specifically documented in the scientific literature. However, based on the known sources of the broader class of azaarenes, the following are inferred to be potential contributors to its environmental presence:

-

Incomplete Combustion of Organic Materials: Azaarenes are known to be formed during the incomplete combustion of fossil fuels (coal, oil, and natural gas), wood, and other organic matter. Therefore, emissions from vehicle exhaust, industrial processes, power generation, and residential heating are likely primary sources.

-

Industrial Processes: Certain industrial activities, such as coal gasification and liquefaction, wood preservation, and the manufacturing of dyes and pigments, may also release azaarenes, including potentially methylated benzacridines, into the environment.

-

Tobacco Smoke: The condensate of tobacco smoke is a known source of a wide variety of PAHs and azaarenes.

The logical relationship of these potential sources is depicted in the following diagram:

Environmental Occurrence: A Data Deficit

A thorough review of existing environmental monitoring data reveals a significant lack of information on the occurrence and concentration of 10-methylbenz(a)acridine in any environmental matrix. While studies have documented the presence of other azaarenes in urban air, sediments, and water bodies, specific quantitative data for this compound is absent.

Table 1: Summary of Data Availability for 10-Methylbenz(a)acridine in Environmental Matrices

| Environmental Matrix | Quantitative Data Availability |

| Air | No data available |

| Water | No data available |

| Soil | No data available |

| Sediment | No data available |

| Biota | No data available |

This data gap underscores the need for targeted environmental monitoring studies to ascertain the actual prevalence and concentration levels of 10-methylbenz(a)acridine in the environment.

Analytical Methodologies for Azaarenes: A Framework for 10-Methylbenz(a)acridine Analysis

While specific, validated methods for the analysis of 10-methylbenz(a)acridine in environmental samples are not available, established protocols for the broader class of azaarenes can be adapted. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Sample Extraction and Clean-up

The extraction and clean-up of azaarenes from environmental matrices are critical steps to remove interfering compounds and concentrate the analytes of interest.

Table 2: General Extraction and Clean-up Protocols for Azaarenes from Environmental Samples

| Matrix | Extraction Method | Clean-up Technique |

| Air (Particulate Matter) | Soxhlet extraction, Pressurized liquid extraction (PLE) | Solid-phase extraction (SPE) using silica or alumina cartridges |

| Water | Liquid-liquid extraction (LLE), Solid-phase extraction (SPE) | SPE with various sorbents (e.g., C18, silica) |

| Soil/Sediment | Soxhlet extraction, PLE, Ultrasonic extraction | Column chromatography on silica or alumina, Gel permeation chromatography (GPC) |

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For azaarenes, a non-polar or semi-polar capillary column is typically used for separation. The mass spectrometer allows for the sensitive detection and confirmation of the target analytes based on their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC is well-suited for the analysis of less volatile and thermally labile compounds. Azaarenes are often naturally fluorescent, making fluorescence detection a highly sensitive and selective method. Reversed-phase HPLC with a C18 column is commonly employed for their separation.

The general workflow for the analysis of azaarenes, which can be adapted for 10-methylbenz(a)acridine, is illustrated below:

In-Depth Technical Guide: Toxicological Profile and Safety Data of 10-Methyl-benz(a)acridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-benz(a)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative belonging to the benzacridine class of compounds. Structurally, it is a five-ring heterocyclic aromatic compound with a methyl group substituted at the 10-position. Its chemical formula is C₁₈H₁₃N, and it has a molecular weight of 243.30 g/mol . The Chemical Abstracts Service (CAS) registry number for this compound is 3781-67-7. This document provides a comprehensive overview of the available toxicological and safety data for 10-methyl-benz(a)acridine, with a focus on its genotoxic and carcinogenic potential, metabolic activation, and the experimental methodologies used in its assessment.

Physicochemical Properties

A summary of the known physicochemical properties of 10-methyl-benz(a)acridine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3781-67-7 | - |

| Molecular Formula | C₁₈H₁₃N | - |

| Molecular Weight | 243.30 g/mol | - |

No further quantitative data on other physicochemical properties were found in the public domain.

Toxicological Profile

The toxicological profile of 10-methyl-benz(a)acridine is primarily characterized by its genotoxic and carcinogenic properties, which are common among benzacridine derivatives. The position of the methyl group on the benzacridine scaffold is a critical determinant of its biological activity.

Acute Toxicity

Genotoxicity and Mutagenicity

Studies on the mutagenicity of methylbenz[c]acridines, isomers of methylbenz[a]acridines, have shown that these compounds can induce mutations in the Salmonella typhimurium (Ames) test. While direct mutagenicity data for 10-methyl-benz(a)acridine is limited, the available information on related compounds suggests a potential for mutagenic activity, particularly after metabolic activation.

Carcinogenicity

Benz(a)acridine and its derivatives are generally considered to be potentially carcinogenic. Research on the carcinogenic activity of various benzacridines has demonstrated that their potency is highly dependent on their molecular structure. For instance, a study on the carcinogenicity of oxidized benzacridines mentioned that the isomer 12-methylbenz[a]acridine is considered inactive, while 7-methylbenz[c]acridine is a strong carcinogen[1]. This highlights the critical role of the methyl group's position in determining carcinogenic potential. Although direct, quantitative carcinogenicity data for 10-methyl-benz(a)acridine was not found, its structural similarity to known carcinogens warrants a high degree of caution.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for many benzacridines, including likely for 10-methyl-benz(a)acridine, involves metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.

Metabolic Activation Pathway

The metabolic activation of benzacridines is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes. The proposed pathway involves the following key steps:

-

Initial Oxidation: The parent compound, 10-methyl-benz(a)acridine, is oxidized by CYP enzymes (isoforms such as CYP1A1 and CYP1B1 are often implicated in PAH metabolism) to form an epoxide.

-

Hydration: The epoxide is then hydrated by epoxide hydrolase to form a dihydrodiol.

-

Secondary Epoxidation: The dihydrodiol is further oxidized by CYP enzymes to form a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen.

-

DNA Adduct Formation: The electrophilic diol epoxide can then covalently bind to nucleophilic sites on DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.

The following diagram illustrates the generalized metabolic activation pathway for benzacridines.

Aryl Hydrocarbon Receptor (AhR) Signaling

The induction of CYP1A1 and other metabolizing enzymes is often mediated by the Aryl Hydrocarbon Receptor (AhR). It is plausible that 10-methyl-benz(a)acridine, like other PAHs, can bind to and activate the AhR. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. This process upregulates the very enzymes responsible for the metabolic activation of the compound, creating a feedback loop that can enhance its toxicity.

The following diagram depicts the AhR signaling pathway.

p53 Signaling Pathway

DNA damage induced by reactive metabolites of 10-methyl-benz(a)acridine can activate the p53 tumor suppressor pathway. p53 is a critical regulator of the cellular response to genotoxic stress. Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired. This serves as a crucial defense mechanism against the propagation of cells with mutations. Acridine derivatives have been shown to activate p53[2].

The following diagram illustrates the role of the p53 signaling pathway in response to DNA damage.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating 10-methyl-benz(a)acridine are not widely published. However, based on studies of related benzacridines, the following general methodologies are applicable.

In Vivo Carcinogenicity Study (Subcutaneous Injection in Mice)

This protocol is based on the methodology described for testing the carcinogenic activity of benzacridine derivatives.

-

Test Animals: Female mice of a susceptible strain (e.g., XVIInc/Z) are used[1]. Animals are typically 6-8 weeks old at the start of the study.

-

Test Substance Preparation: 10-Methyl-benz(a)acridine is dissolved in a suitable vehicle, such as tricaprylin or acetone, to the desired concentration.

-

Administration: A specific dose of the test substance is administered via subcutaneous injection into the interscapular region of the mice. A control group receiving only the vehicle is included.

-

Observation Period: The animals are observed for a significant portion of their lifespan (e.g., 18-24 months) for the development of tumors at the injection site and other organs.

-

Data Collection: The time of tumor appearance, tumor size, and the number of tumor-bearing animals are recorded. At the end of the study, all animals are subjected to a complete necropsy, and tissues are examined histopathologically.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines the general procedure for assessing the mutagenic potential of a chemical using Salmonella typhimurium strains.

-

Tester Strains: A set of Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have different types of mutations in the histidine operon and are designed to detect various types of mutagens.

-

Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Procedure:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

Aliquots of the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer control are added to molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Safety and Handling

Given its potential carcinogenicity and mutagenicity, 10-methyl-benz(a)acridine should be handled with extreme caution in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Waste Disposal: All contaminated materials and waste should be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Conclusion

10-Methyl-benz(a)acridine is a benzacridine derivative with a toxicological profile that suggests it is a potential mutagen and carcinogen. While specific quantitative toxicity data for this compound are scarce, the well-established toxicity of related polycyclic aromatic hydrocarbons and benzacridines provides a strong basis for considering it a hazardous substance. Its mechanism of toxicity is likely driven by metabolic activation to a reactive diol epoxide that forms DNA adducts, leading to genotoxicity. This process is likely influenced by the Aryl Hydrocarbon Receptor and can trigger a p53-mediated DNA damage response. Due to its hazardous nature, strict safety precautions should be followed when handling this compound. Further research is needed to fully characterize the quantitative toxicological parameters and specific signaling pathways involved in the toxicity of 10-methyl-benz(a)acridine.

References

- 1. Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genotoxic Profile of 10-Methyl-benz(a)acridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific literature concerning the mutagenicity and carcinogenicity of 10-methyl-benz(a)acridine. While quantitative data for this specific compound is limited in publicly accessible resources, this document synthesizes the existing qualitative findings and contextualizes them within the broader understanding of the genotoxicity of benz(c)acridines, a closely related class of compounds for which more data is available. This guide details relevant experimental methodologies, summarizes key findings in structured tables, and provides visualizations of the pertinent biological pathways and experimental workflows to support further research and risk assessment.

Introduction

Benz(a)acridine and its derivatives belong to the family of polycyclic aromatic hydrocarbons (PAHs), a class of compounds that are of significant interest to researchers due to their potential mutagenic and carcinogenic properties. The addition of a methyl group to the benz(a)acridine structure can significantly alter its biological activity. This guide focuses on the available data for 10-methyl-benz(a)acridine, with a necessary reliance on data from the closely related and more extensively studied methyl-substituted benz(c)acridines to infer potential mechanisms of action.

Mutagenicity Studies

The mutagenic potential of 10-methyl-benz(c)acridine has been investigated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay assesses the ability of a chemical to induce mutations in specific strains of Salmonella typhimurium.

Quantitative Data Summary

Table 1: Summary of Mutagenicity Data for 10-Methyl-benz(c)acridine

| Test System | Strain | Metabolic Activation (S9) | Result |

| Salmonella typhimurium | TA97a | Not specified | No significant increase in back-mutation |

| Salmonella typhimurium | TA98 | Not specified | No significant increase in back-mutation |

| Salmonella typhimurium | TA100 | Not specified | Increased back-mutation[1] |

| Salmonella typhimurium | TA102 | Not specified | No significant increase in back-mutation |

Note: The study by Tanaka et al. (1996) did not specify if metabolic activation was used for the direct assay of 10-methyl-benz(c)acridine. However, other benz[c]acridines showed mutagenic activity in the presence of S-9 mix[2].

Experimental Protocol: Ames Test (Plate Incorporation Method)

The following is a generalized protocol for the Ames test, based on standard methodologies.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100, TA102) are grown overnight in nutrient broth.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors (S9 mix) to simulate mammalian metabolism.

-

Test Compound: 10-methyl-benz(a)acridine is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

Assay:

-

To a test tube containing molten top agar, the following are added in sequence: the test compound solution, the bacterial culture, and either the S9 mix or a buffer control.

-

The contents are mixed and poured onto a minimal glucose agar plate.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Carcinogenicity Studies

Direct quantitative carcinogenicity data for 10-methyl-benz(a)acridine is not available in the reviewed literature. However, studies on the parent compound, benz(c)acridine, and its derivatives in mouse skin carcinogenesis models provide a relevant framework for assessing its potential carcinogenicity.

Quantitative Data Summary

Table 2: Summary of Carcinogenicity Data for Benz(c)acridine (Parent Compound)

| Test System | Route of Administration | Dosing Regimen | Endpoint | Result |

| Mouse Skin (SENCAR mice) | Topical | Single application followed by promotion with TPA | Tumor initiation | Weak tumor initiator |

Note: This data is for the parent compound, benz(c)acridine, and is provided for context.

Experimental Protocol: Mouse Skin Carcinogenesis (Initiation-Promotion Model)

This protocol is based on studies of benz(c)acridine and its derivatives.

-

Animals: Female SENCAR mice, a strain sensitive to skin carcinogenesis, are typically used.

-

Initiation Phase:

-

A single dose of the test compound (e.g., 10-methyl-benz(a)acridine) dissolved in a suitable vehicle (e.g., acetone) is applied topically to the shaved dorsal skin of the mice.

-

-

Promotion Phase:

-

Approximately two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week.

-

-

Observation: The animals are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded.

-

Duration: The study typically continues for 20-25 weeks.

-

Endpoint: The carcinogenicity is evaluated based on the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse).

Signaling Pathways in Genotoxicity

The genotoxicity of benz(c)acridines is believed to be mediated through their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This process can lead to mutations and, ultimately, the initiation of cancer.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of benz(c)acridines involves cytochrome P450 enzymes.

-

Phase I Metabolism: The parent compound is oxidized by cytochrome P450 enzymes to form arene oxides, particularly at the "K-region" and "bay-region" of the molecule.

-

Hydration: Epoxide hydrolase can convert these arene oxides into trans-dihydrodiols.

-

Second Epoxidation: The dihydrodiols can undergo a second round of oxidation by cytochrome P450 to form highly reactive diol epoxides.

-

DNA Adduct Formation: These diol epoxides are ultimate carcinogens that can covalently bind to nucleophilic sites in DNA, forming DNA adducts.

-

Mutation: If not repaired, these DNA adducts can lead to mispairing during DNA replication, resulting in mutations.

Conclusion

The available evidence suggests that 10-methyl-benz(a)acridine possesses mutagenic potential, as indicated by the Ames test. While direct carcinogenicity data for this specific compound is lacking, the known carcinogenic activity of the parent compound, benz(c)acridine, and the well-established metabolic activation pathway for this class of compounds raise concerns about its potential carcinogenicity. Further in-depth quantitative studies, including comprehensive dose-response assessments in mutagenicity assays and in vivo carcinogenicity bioassays, are crucial for a definitive characterization of the genotoxic risk posed by 10-methyl-benz(a)acridine. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting such future studies.

References

Unraveling the Biological Activity of Benz(a)acridines: A Look into the Mechanism of a Scarcely Studied Derivative, 10-methyl-benz(a)acridine

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of the acridine family; however, specific research on the mechanism of action of 10-methyl-benz(a)acridine is notably scarce. This guide, therefore, provides a comprehensive overview of the established mechanisms for the parent compound, benz(a)acridine, and the broader class of acridine derivatives, to infer the likely biological activities of its 10-methyl analog. The information presented herein is intended to serve as a foundational resource and to highlight areas ripe for future investigation.

Executive Summary

Benz(a)acridines belong to the larger family of aza-polycyclic aromatic hydrocarbons (aza-PAHs), compounds recognized for their diverse biological activities, including carcinogenic and antimicrobial properties. The primary mechanism of action for acridine-based molecules is their ability to intercalate into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cytotoxicity. Furthermore, metabolic activation of benz(a)acridines can lead to the formation of reactive intermediates that form covalent adducts with DNA, a key step in their carcinogenic activity. While the precise impact of the methyl group at the 10th position of the benz(a)acridine scaffold remains unelucidated, its position likely influences the compound's electronic properties, metabolic fate, and steric interactions with biological macromolecules, thereby modulating its activity.

The Acridine Scaffold: A Foundation for Biological Intervention

Acridine and its derivatives are planar, tricyclic heteroaromatic compounds that have long been a subject of interest in medicinal chemistry. Their planar structure is crucial for their primary mode of action: DNA intercalation .[1] This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix.

DNA Intercalation: A Disruptive Interaction

The intercalation of acridine derivatives into the DNA helix leads to several structural and functional consequences:

-

Unwinding of the DNA helix: The insertion of the intercalator forces the DNA to locally unwind, altering its helical pitch.

-

Increase in DNA length: The DNA molecule is elongated to accommodate the intercalating agent.

-

Inhibition of DNA-dependent enzymes: The distorted DNA structure hinders the activity of enzymes such as DNA polymerases and topoisomerases, which are essential for DNA replication, transcription, and repair.[2]

This disruption of fundamental cellular processes is the basis for the cytotoxic effects observed for many acridine derivatives and forms the rationale for their investigation as anticancer agents.

Benz(a)acridines: A Carcinogenic Profile

Benz(a)acridines, including the parent compound, have been shown to exhibit carcinogenic activity.[3][4] This activity is not solely due to DNA intercalation but is primarily attributed to their metabolic activation into reactive electrophiles that can covalently bind to DNA, forming DNA adducts.

Metabolic Activation Pathway

The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs is dependent on their metabolism by cytochrome P450 enzymes. The generally accepted pathway involves the formation of diol epoxides, which are highly reactive and can attack nucleophilic sites on DNA bases. For benz(c)acridine, a close isomer of benz(a)acridine, it has been demonstrated that the formation of a bay-region diol-epoxide is a critical step in its metabolic activation to an ultimate carcinogen.[3][5]

dot graph "Metabolic_Activation_of_Benz_a_acridine" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Benz(a)acridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diol_Epoxide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Adduct" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cellular_Damage" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Benz(a)acridine" -> "Diol_Epoxide" [label="Metabolic Activation\n(Cytochrome P450)"]; "Diol_Epoxide" -> "DNA_Adduct" [label="Covalent Binding to DNA"]; "DNA_Adduct" -> "Cellular_Damage" [label="Leads to"]; } caption { label = "Figure 1: Generalized metabolic activation pathway of benz(a)acridines leading to DNA adduct formation."; fontsize = 10; fontname = "Arial"; }

The Influence of Methylation

The position of methyl substitution on the benzacridine ring system has a profound impact on carcinogenic activity. For instance, 7-methylbenz[c]acridine is a potent carcinogen, whereas the isomeric 12-methylbenz[a]acridine is considered inactive.[2] This stark difference underscores the principle that even minor structural modifications can dramatically alter the biological properties of these molecules. The effect of a methyl group at the 10-position of benz(a)acridine on its carcinogenic potential has not been specifically reported and remains an open question for future research.

Quantitative Data on Related Acridine Derivatives

While specific quantitative data for 10-methyl-benz(a)acridine is unavailable, the following table summarizes data for other acridine derivatives to provide a comparative context for their biological activity.

| Compound/Derivative Class | Biological Activity | IC50 / Binding Constant | Cell Line / System | Reference |

| Thiazolo[5,4-a]acridine derivatives | Photo-inducible cytotoxicity | Varies by compound | THP1 acute monocytic leukemia | [6] |

| Acridine-thiosemicarbazone derivatives | Antiproliferative activity | Varies by compound | Not specified | [7] |

| Acridine orange | DNA Intercalation | K = 2.69 x 10⁴ M⁻¹ | Calf-thymus DNA | [8] |

| Ethidium bromide (for comparison) | DNA Intercalation | K = 6.58 x 10⁴ M⁻¹ | Calf-thymus DNA | [8] |

Note: This table is for illustrative purposes to show the range of activities and measurement types for acridine derivatives. Direct comparison to 10-methyl-benz(a)acridine is not possible without experimental data.

Experimental Protocols: A General Framework

To investigate the mechanism of action of 10-methyl-benz(a)acridine, a series of standard experimental protocols would be employed.

Cytotoxicity Assays

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines.

-

Protocol: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours). MTT reagent is then added, which is converted to formazan by viable cells. The formazan is solubilized, and the absorbance is measured to quantify cell viability.

-

dot graph "MTT_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Seed_Cells" [label="Seed cells in 96-well plate"]; "Add_Compound" [label="Add varying concentrations of\n10-methyl-benz(a)acridine"]; "Incubate" [label="Incubate for 48-72 hours"]; "Add_MTT" [label="Add MTT reagent"]; "Incubate_MTT" [label="Incubate for 2-4 hours"]; "Solubilize" [label="Solubilize formazan crystals"]; "Measure_Absorbance" [label="Measure absorbance at ~570 nm"]; "Calculate_IC50" [label="Calculate IC50 value"];

"Seed_Cells" -> "Add_Compound"; "Add_Compound" -> "Incubate"; "Incubate" -> "Add_MTT"; "Add_MTT" -> "Incubate_MTT"; "Incubate_MTT" -> "Solubilize"; "Solubilize" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Calculate_IC50"; } caption { label = "Figure 2: A typical workflow for determining cytotoxicity using the MTT assay."; fontsize = 10; fontname = "Arial"; }

DNA Intercalation Assays

-

UV-Visible Spectroscopy: To determine the binding constant (K) of the compound with DNA.

-

Protocol: A solution of the compound is titrated with increasing concentrations of DNA. The changes in the absorption spectrum (hypochromism and/or red shift) are monitored. The binding constant can be calculated from the spectral changes using appropriate models.

-

-

Fluorescence Spectroscopy: To study the interaction of the compound with DNA, often through competitive binding with a known DNA intercalator like ethidium bromide.

-

Protocol: The fluorescence of a DNA-ethidium bromide complex is measured. The test compound is added in increasing concentrations, and the quenching of the ethidium bromide fluorescence is monitored, which indicates displacement of the dye and intercalation of the test compound.

-

Topoisomerase Inhibition Assays

-

DNA Relaxation Assay: To assess the ability of the compound to inhibit topoisomerase I or II.

-

Protocol: Supercoiled plasmid DNA is incubated with the topoisomerase enzyme in the presence and absence of the test compound. The reaction products are then analyzed by agarose gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

-

Future Directions and Conclusion

The biological activity of 10-methyl-benz(a)acridine remains a largely unexplored area of research. Based on the extensive literature on related acridine and benz(a)acridine compounds, it is plausible that its mechanism of action involves DNA intercalation and, potentially, metabolic activation leading to DNA adduct formation. However, the specific influence of the 10-methyl group on these processes is unknown and warrants dedicated investigation.

Future studies should focus on:

-

Synthesis and purification of 10-methyl-benz(a)acridine to enable biological testing.

-

Determination of its cytotoxic profile against a panel of cancer cell lines.

-

Quantitative analysis of its DNA binding affinity and mode of interaction.

-

Investigation of its ability to inhibit topoisomerases and other DNA-associated enzymes.

-

Metabolism studies to identify its metabolites and assess their potential for DNA adduct formation.

A thorough investigation of 10-methyl-benz(a)acridine will not only elucidate the specific biological activities of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of benz(a)acridines, potentially informing the design of novel therapeutic agents.

References

- 1. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diverse biological activities displayed by phenothiazines, benzo[a]phenothiazines and benz[c]acridins (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

"Benz(a)acridine, 10-methyl-" solubility in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 10-methyl-benz(a)acridine in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a qualitative assessment based on the general characteristics of structurally similar polycyclic aromatic hydrocarbons (PAHs) and acridine derivatives. It also outlines a comprehensive experimental protocol for determining the precise solubility of this compound and includes a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for researchers working with 10-methyl-benz(a)acridine, enabling them to prepare solutions effectively and design further experiments.

Introduction

10-methyl-benz(a)acridine is a polycyclic aza-aromatic hydrocarbon with the chemical formula C₁₈H₁₃N. Its structure, characterized by a fused ring system, suggests that its solubility will be largely dictated by the principles governing nonpolar compounds. Understanding the solubility of 10-methyl-benz(a)acridine is a critical first step in a variety of research and development applications, including in vitro and in vivo screening, formulation development, and analytical method development.

This guide provides a summary of the expected solubility of 10-methyl-benz(a)acridine in common organic solvents, a detailed methodology for the experimental determination of its solubility, and a visual workflow to aid in experimental design.

Solubility Profile of 10-methyl-benz(a)acridine

As of the date of this publication, specific quantitative solubility data for 10-methyl-benz(a)acridine in organic solvents is not available in the reviewed scientific literature and chemical databases. However, based on the known solubility of the parent compound, acridine, and the general solubility characteristics of PAHs, a qualitative solubility profile can be inferred.

Generally, the introduction of a methyl group to a polycyclic aromatic system can slightly increase its solubility in nonpolar organic solvents. The solubility of PAHs tends to increase with decreasing polarity of the solvent.

Table 1: Qualitative Solubility of a Representative Polycyclic Aza-Aromatic Hydrocarbon in Common Organic Solvents

| Solvent | Polarity Index | Expected Qualitative Solubility | Rationale |

| Hexane | 0.1 | High | Nonpolar solvent, effective for dissolving nonpolar solutes like PAHs. |

| Toluene | 2.4 | High | Aromatic solvent that can engage in π-stacking interactions, enhancing solubility. |

| Dichloromethane | 3.1 | High | Good general-purpose solvent for a wide range of organic compounds. |

| Acetone | 5.1 | Moderate | Intermediate polarity may allow for some dissolution. |

| Ethanol | 4.3 | Moderate to Low | The presence of the polar hydroxyl group may limit the solubility of the nonpolar 10-methyl-benz(a)acridine. Heating may be required to achieve moderate solubility. |

| Methanol | 5.1 | Low | More polar than ethanol, likely resulting in lower solubility. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to Low | A highly polar aprotic solvent; may have some utility, but is not the ideal choice for this nonpolar compound. |

| Water | 10.2 | Insoluble | As a highly polar solvent, water is not expected to dissolve the nonpolar 10-methyl-benz(a)acridine. |

Experimental Protocol for Solubility Determination

The following is a standard "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.

Materials and Equipment:

-

10-methyl-benz(a)acridine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 10-methyl-benz(a)acridine and add it to a series of scintillation vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure thorough mixing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of 10-methyl-benz(a)acridine of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

-

Analyze the filtered supernatant from the equilibrated samples.

-

Determine the concentration of 10-methyl-benz(a)acridine in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid compound.

Signaling Pathways

There is no information available in the current scientific literature regarding the signaling pathways associated with 10-methyl-benz(a)acridine. Further research is required to elucidate its biological activities and molecular targets.

Conclusion

While specific quantitative solubility data for 10-methyl-benz(a)acridine remains to be experimentally determined and published, this guide provides a robust framework for researchers. The qualitative solubility table offers initial guidance for solvent selection, and the detailed experimental protocol provides a clear path for obtaining precise solubility measurements. The provided workflow diagram serves as a visual aid for planning and executing these experiments. The information presented here will facilitate the effective use of 10-methyl-benz(a)acridine in various scientific endeavors.

Spectroscopic Profile of Benz(a)acridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a summary of available spectroscopic data for benz(a)acridine and its derivatives, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of specific experimental data for 10-methylbenz(a)acridine in publicly accessible databases and literature, this document presents data for the parent compound, benz(a)acridine, as a foundational reference. The guide details generalized experimental protocols for these spectroscopic techniques applicable to the analysis of polycyclic aromatic nitrogen heterocycles. Furthermore, visual workflows for each spectroscopic method are provided to aid in experimental design and comprehension.

Introduction

Benz(a)acridines are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom within the fused ring system. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and photophysical properties. Spectroscopic characterization is fundamental to confirming the structure, purity, and electronic properties of newly synthesized or isolated benz(a)acridine derivatives. This guide serves as a resource for professionals engaged in the study of these compounds.

Spectroscopic Data: Benz(a)acridine (Parent Compound)

As a proxy for 10-methylbenz(a)acridine, the following tables summarize the spectroscopic data for the unsubstituted benz(a)acridine. These values provide a baseline for understanding the spectral characteristics of this class of compounds. The introduction of a methyl group at the 10-position would be expected to induce predictable shifts in the NMR spectra and minor changes in the IR and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: NMR Spectroscopic Data for Benz(a)acridine

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Solvent | CDCl₃ | CDCl₃ |

| Reference | TMS (0 ppm) | TMS (0 ppm) |

| Chemical Shifts | Data not available in a tabulated format in the provided search results. | Data not available in a tabulated format in the provided search results. |

Note: Specific, comprehensive, and tabulated ¹H and ¹³C NMR data for benz(a)acridine were not available in the initial search results. Researchers should consult specialized spectroscopic databases or perform their own analyses.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for Benz(a)acridine

| Parameter | Value (cm⁻¹) |

| Sample Preparation | KBr Pellet or Thin Solid Film |

| Key Vibrational Modes | |

| C-H stretching (aromatic) | 3100-3000 |

| C=C stretching (aromatic) | 1650-1450 |

| C-N stretching | 1350-1250 |

| C-H out-of-plane bending | 900-675 |

Note: The values presented are characteristic ranges for aromatic and heterocyclic compounds and are not specific experimental values for benz(a)acridine from the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems like benz(a)acridines. The absorption maxima (λ_max) can provide insights into the extent of conjugation. Acridine derivatives typically show significant absorption in the 350-450 nm range, which is characteristic of transitions between π-electron energy levels of the acridine ring.[1]

Table 3: UV-Vis Spectroscopic Data for Benz(a)acridine

| Parameter | Value |

| Solvent | Ethanol or Cyclohexane |

| λ_max (nm) | Specific absorption maxima for benz(a)acridine were not explicitly detailed in the search results. Generally, acridine and its derivatives exhibit multiple absorption bands in the UV and visible regions. |

| Molar Absorptivity (ε) | Data not available. |

Experimental Protocols

The following sections outline generalized, yet detailed, methodologies for obtaining NMR, IR, and UV-Vis spectra for compounds such as 10-methylbenz(a)acridine.

NMR Spectroscopy Protocol

High-resolution NMR spectra of polycyclic aromatic hydrocarbons are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum. This usually requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0-200 ppm) is used.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[2] The thin solid film method is also a viable option.[3]

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).[3]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

-

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment (or a blank salt plate/KBr pellet).

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy is performed on dilute solutions of the analyte.

-

Sample Preparation :

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, or water). The solvent should not absorb in the same region as the analyte.

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 for the main absorption bands. This is important to ensure the measurement is within the linear range of the Beer-Lambert Law.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[4]

-

Select the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill a clean quartz cuvette with the blank solution and place it in the spectrophotometer.

-

Zero the instrument with the blank.

-

Empty and rinse the cuvette with the sample solution before filling it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental Workflow for NMR Spectroscopy.

Caption: Experimental Workflow for IR Spectroscopy.

Caption: Experimental Workflow for UV-Vis Spectroscopy.

Conclusion